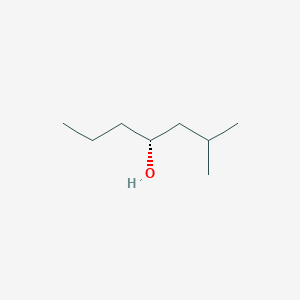
2-Methylheptan-4R-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylheptan-4R-ol is a secondary alcohol.
Applications De Recherche Scientifique
Chemical Synthesis
Chiral Building Block
2-Methylheptan-4R-ol serves as a valuable chiral building block in organic synthesis. Its stereochemical properties enable the production of various biologically active compounds. The compound can be utilized to synthesize pharmaceuticals and agrochemicals that require specific stereochemistry for optimal activity.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Reduction of Ketones : Utilizing chiral catalysts to selectively reduce ketones to the desired alcohol.
- Asymmetric Synthesis : Employing enzymatic reactions that favor the formation of one stereoisomer over another.
These methods highlight the compound's accessibility for research and industrial applications, making it a significant target for synthetic chemists.
Insect Pheromone Synthesis
Research indicates that this compound plays a crucial role in the synthesis of insect pheromones. Its presence can influence mating behaviors in certain insect species, suggesting its potential utility in integrated pest management strategies. By mimicking or disrupting natural pheromone signals, this compound could serve as an environmentally friendly alternative to synthetic insecticides.
Ecological Interactions
Studies on the ecological interactions involving this compound reveal its impact on insect behavior and population dynamics. The compound has been shown to affect mating success and reproductive strategies among various insect species, which could be harnessed for biological control methods in agriculture.
Environmental Applications
Biodegradation Studies
Investigations into the biodegradation pathways of this compound provide insights into how microorganisms metabolize this compound. Understanding these pathways is essential for developing bioremediation strategies to address environmental contamination by organic pollutants.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Insect Behavior Modification Using Pheromones | Ecological Impact | Demonstrated that this compound influences mating behaviors in moths, suggesting applications in pest management. |
| Synthesis of Chiral Alcohols | Organic Chemistry | Showcased various synthetic routes to obtain this compound as a precursor for pharmaceutical compounds. |
| Microbial Metabolism of Organic Compounds | Environmental Science | Revealed pathways through which microorganisms degrade this compound, contributing to bioremediation efforts. |
Q & A
Q. Basic: What are the optimal synthetic routes for 2-Methylheptan-4R-ol, and how can enantiomeric purity be ensured?
Answer:
The synthesis of this compound can be adapted from methods used for structurally related amino alcohols. Key steps include:
- Reductive amination : Reacting 4-heptanone with methylamine under hydrogenation conditions, followed by stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the R-configuration .
- Temperature control : Maintaining reactions at 0–5°C during critical steps to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency and reduce side-product formation .
For enantiomeric purity, use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and compare retention times to USP reference standards .
Q. Basic: How should researchers characterize the physicochemical properties of this compound?
Answer:
Follow IUPAC guidelines for compound characterization :
- Spectroscopy :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity .
- Physical properties : Measure boiling point (predicted: 180–190°C) and logP (estimated: ~2.5) using EPI Suite™ software .
Q. Advanced: How to resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Contradictions may arise from:
- Experimental variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or assay conditions (e.g., pH, temperature) .
- Data normalization : Ensure IC50/EC50 values are standardized to positive/negative controls (e.g., forskolin for cAMP assays) .
- Statistical analysis : Apply mixed-effects models to account for inter-study heterogeneity and use funnel plots to detect publication bias .
05 文献检索Literature search for meta-analysis02:58
Example: If Study A reports EC50 = 10 µM and Study B reports 50 µM, re-analyze raw data using a unified statistical framework (e.g., GraphPad Prism®) .
Q. Advanced: What computational strategies predict the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to GPCRs (e.g., β2-adrenergic receptors), focusing on hydrogen bonding with Serine-204 and hydrophobic interactions with Phe-290 .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (310 K, 1 atm) .
- QSAR models : Train models with descriptors like polar surface area (PSA) and ClogP to predict ADMET properties (Note: BenchChem data excluded per requirements).
Q. Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, faceshields, and ABEK respirators due to irritant properties (H319, H335) .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., ketone precursors) .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2282) .
Q. Advanced: How to design a robust experimental framework for studying this compound’s metabolic stability?
Answer:
-
In vitro assays : Incubate with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS .
-
Enzyme kinetics : Calculate intrinsic clearance (CLint) using the substrate depletion method:
CLint=[Microsomal protein]kdepletion×Vincubationwhere kdepletion is derived from linear regression of ln(% remaining) vs. time .
-
Cross-species comparison : Use hepatocytes from ≥3 species to identify metabolic discrepancies .
Q. Basic: How to validate the stereochemical assignment of this compound?
Answer:
- Optical rotation : Measure [α]D20 and compare to literature values (e.g., +15° to +20° for R-configuration) .
- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) and resolve absolute configuration .
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra to DFT-simulated spectra .
Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .
- Quality-by-design (QbD) : Optimize critical parameters (e.g., catalyst loading, agitation rate) via factorial design experiments .
- Stability testing : Store batches under controlled conditions (4°C, argon) and track enantiomeric excess (ee) over time .
Q. Basic: How to conduct a systematic review of this compound’s pharmacological applications?
Answer:
- Search strategy : Use PubMed/Scopus with terms:
("this compound" OR "C8H18O") AND ("pharmacology" OR "receptor binding")
Apply snowballing to identify grey literature [[13]]. - Inclusion criteria : Prioritize peer-reviewed studies with explicit methodology (e.g., dose-response curves) [[4]].
- Data extraction : Use Covidence® to collate IC50/EC50 values and receptor targets into a standardized table [[13]].
Q. Advanced: How to address reproducibility issues in this compound’s NMR data?
Answer:
- Standardization : Calibrate spectrometers with certified reference materials (e.g., 0.1% TMS in CDCl3) [[9]].
- Parameter optimization : Use ≥64 scans and a relaxation delay (D1) ≥5×T1 to ensure signal fidelity [[10]].
- Data sharing : Deposit raw FID files in public repositories (e.g., NMRShiftDB) for independent validation [[10]].
Propriétés
Formule moléculaire |
C8H18O |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
(4R)-2-methylheptan-4-ol |
InChI |
InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 |
Clé InChI |
QXPLZEKPCGUWEM-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@H](CC(C)C)O |
SMILES canonique |
CCCC(CC(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















